molecular formula C18H18N2O2S B7689678 N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)thiophene-2-carboxamide

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B7689678
M. Wt: 326.4 g/mol
InChI Key: GGQDAKWCBBJNKV-UHFFFAOYSA-N
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Description

Quinoline and thiophene derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving quinoline and thiophene derivatives are diverse and depend on the specific functional groups present in the molecule. They may undergo various types of reactions including condensation, cyclization, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” would depend on its specific structure. In general, quinoline and thiophene derivatives exhibit a wide range of properties due to the presence of aromatic rings and various functional groups .

Scientific Research Applications

Synthesis and DFT Investigations

This compound is a derivative of thiophene-2-carboxamide, which has been synthesized using a strategy that includes the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The molecular and electronic properties of the synthesized products were studied using density functional theory (DFT), revealing a close HOMO–LUMO energy gap .

Antioxidant Properties

The compound has been evaluated for its antioxidant properties using the ABTS method. It was found that the amino thiophene-2-carboxamide derivative exhibits significant inhibition activity, comparable to ascorbic acid .

Antibacterial Activity

The compound has demonstrated antibacterial activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). One of the derivatives recorded the highest activity index compared to ampicillin .

Molecular Docking

The thiophene-2-carboxamide derivatives, including this compound, have been docked with five different proteins using molecular docking tools. The results explained the interactions between the amino acid residue of the enzyme and the compounds .

Role in Medicinal Chemistry

Thiophene-based analogs, including this compound, have attracted the attention of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system, including this compound, are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Thiophene ring system molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards associated with “N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” would depend on its specific structure and properties. Some quinoline and thiophene derivatives can be harmful if swallowed or cause serious eye damage .

Future Directions

The future directions in the research of quinoline and thiophene derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs with improved pharmacological properties .

properties

IUPAC Name

N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-20(18(22)15-8-5-9-23-15)11-14-10-13-7-4-6-12(2)16(13)19-17(14)21/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQDAKWCBBJNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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